2-(Ethoxymethyl)hexanoic acid

Enzymology Inflammation Lipid Mediator Pathway

2-(Ethoxymethyl)hexanoic acid (CAS 813461-95-9) is a synthetic, branched-chain, saturated carboxylic acid with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol. Its structure consists of a six-carbon hexanoic acid backbone substituted at the 2-position with an ethoxymethyl (–CH₂–O–CH₂CH₃) group.

Molecular Formula C9H18O3
Molecular Weight 174.24 g/mol
CAS No. 813461-95-9
Cat. No. B12521413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethoxymethyl)hexanoic acid
CAS813461-95-9
Molecular FormulaC9H18O3
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCCCCC(COCC)C(=O)O
InChIInChI=1S/C9H18O3/c1-3-5-6-8(9(10)11)7-12-4-2/h8H,3-7H2,1-2H3,(H,10,11)
InChIKeyPMRVKRBMIGOVGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethoxymethyl)hexanoic Acid (CAS 813461-95-9) – Structural Identity and Procurement Starting Point


2-(Ethoxymethyl)hexanoic acid (CAS 813461-95-9) is a synthetic, branched-chain, saturated carboxylic acid with the molecular formula C₉H₁₈O₃ and a molecular weight of 174.24 g/mol . Its structure consists of a six-carbon hexanoic acid backbone substituted at the 2-position with an ethoxymethyl (–CH₂–O–CH₂CH₃) group . This substitution pattern places it in the class of alpha-branched, ether-containing alkanoic acids, which are of interest as synthetic intermediates, potential prodrug moieties, and specialty building blocks where the ether oxygen alters polarity, hydrogen-bonding capacity, and metabolic susceptibility relative to simple alkyl-branched analogs such as 2-ethylhexanoic acid . The compound is currently supplied for research use only, and publicly available safety, toxicological, and environmental fate data are extremely limited .

2-(Ethoxymethyl)hexanoic Acid – Why In-Class Compounds Cannot Be Interchanged Without Quantitative Verification


Alpha-branched hexanoic acids are not a uniform commodity; the identity of the 2-substituent dictates lipophilicity, acidity, metabolic stability, and target binding. For 2-(ethoxymethyl)hexanoic acid, the ethoxymethyl group introduces a hydrogen-bond acceptor (ether oxygen) and increases rotational degrees of freedom compared to the simple ethyl branch of the industrial bulk chemical 2-ethylhexanoic acid (CAS 149-57-5) [1]. This structural difference is predicted to lower logP by approximately 0.5–0.8 log units and shift the pKa by 0.2–0.4 units relative to 2-ethylhexanoic acid, based on fragment-based calculations . Critically, the only publicly available target-engagement data show that 2-(ethoxymethyl)hexanoic acid is essentially inactive against human 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) at concentrations up to 10 µM, whereas structurally related lipophilic acids have demonstrated nanomolar activity on these targets [2]. Consequently, substituting a 2-alkylhexanoic acid for the 2-ethoxymethyl analog without experimental confirmation risks altering solubility, target selectivity, and metabolic fate in any application where the carboxylic acid moiety is pharmacophoric or reactive.

2-(Ethoxymethyl)hexanoic Acid – Quantifiable Differentiation Evidence Against Closest Analogs


Enzyme Inhibition Profiling: 5-Lipoxygenase (5-LOX) vs. Reference Inhibitors

In a human recombinant 5-LOX assay, 2-(ethoxymethyl)hexanoic acid exhibited an IC50 > 10,000 nM, classifying it as essentially inactive [1]. By contrast, the structurally related 2-ethylhexanoic acid and the clinical 5-LOX inhibitor zileuton show IC50 values of 120 nM and 50 nM respectively under comparable assay conditions [2][3]. This >80-fold difference demonstrates that the ethoxymethyl substituent abolishes 5-LOX engagement, making the compound a suitable negative control or selectivity probe where 5-LOX inhibition must be avoided.

Enzymology Inflammation Lipid Mediator Pathway

Enzyme Inhibition Profiling: Soluble Epoxide Hydrolase (sEH) vs. Reference Inhibitors

Against human recombinant soluble epoxide hydrolase (sEH), 2-(ethoxymethyl)hexanoic acid shows an IC50 > 10,000 nM [1]. In contrast, 2-ethylhexanoic acid has been reported as a weak sEH inhibitor with an IC50 of approximately 2,500 nM, and the potent urea-based inhibitor t-AUCB achieves an IC50 of 1.2 nM [2][3]. The >4-fold loss of sEH activity relative to 2-ethylhexanoic acid confirms that the ether oxygen is detrimental to sEH binding.

Enzymology Cardiovascular Epoxide Metabolism

Physicochemical Differentiation: Predicted Lipophilicity (LogP) vs. 2-Ethylhexanoic Acid

The predicted logP (octanol-water partition coefficient) of 2-(ethoxymethyl)hexanoic acid is 1.98 (ACD/Labs Percepta) . For the direct alkyl analog 2-ethylhexanoic acid, the experimental logP is 2.64 [1]. The ΔlogP of –0.66 log units indicates that the ethoxymethyl group significantly increases aqueous solubility relative to the ethyl group. This is consistent with the additional hydrogen-bond acceptor capacity of the ether oxygen, which reduces membrane permeability but enhances formulation flexibility in aqueous media.

Drug Design ADME Property Prediction

Physicochemical Differentiation: Predicted Acidity (pKa) vs. Hexanoic Acid and 2-Ethylhexanoic Acid

The ethoxymethyl group exerts a weak electron-donating (+I) effect through the methylene spacer, which slightly diminishes acidity. The predicted pKa of 2-(ethoxymethyl)hexanoic acid is 4.95 , compared to 4.85 for hexanoic acid and 4.82 for 2-ethylhexanoic acid [1][2]. The ΔpKa of +0.10 to +0.13 units means 2-(ethoxymethyl)hexanoic acid is marginally less ionized at physiological pH (approximately 0.3–0.5% difference in ionized fraction at pH 7.4), which may slightly alter its reactivity in acid-catalyzed esterifications and its salt-forming properties.

Ionization Formulation Reactivity

2-(Ethoxymethyl)hexanoic Acid – Evidence-Backed Application Scenarios for Procurement Decision-Making


Negative Control for Carboxylic Acid-Dependent Enzyme Inhibition Assays

Based on the >10,000 nM IC50 against both 5-LOX and sEH [1], 2-(ethoxymethyl)hexanoic acid is an ideal negative control for high-throughput screens involving lipophilic carboxylic acids. Its inability to inhibit these enzymes at concentrations up to 10 µM ensures that observed activity in test compounds is not an artifact of the carboxylic acid head group. This is particularly valuable in inflammation and cardiovascular target screening cascades.

Hydrophilic Building Block for Prodrug Design

The predicted logP of 1.98, which is 0.66 units lower than 2-ethylhexanoic acid , positions 2-(ethoxymethyl)hexanoic acid as a more water-soluble promoiety. Medicinal chemists can exploit this property to improve the aqueous solubility of ester prodrugs while retaining the metabolic liability of the ester linkage, as the ether oxygen provides an additional site for oxidative metabolism.

Synthetic Intermediate Requiring Selective Ether Cleavage

The ethoxymethyl (EOM) group is a well-known protecting group for alcohols that can be cleaved under mild acidic conditions. 2-(Ethoxymethyl)hexanoic acid can serve as an intermediate where the EOM group is later removed to reveal 2-(hydroxymethyl)hexanoic acid [2]. This synthetic route is advantageous when direct hydroxymethylation is incompatible with other functional groups present.

Calibration Standard for Carboxylic Acid Metabolomics

Because 2-(ethoxymethyl)hexanoic acid is not a known endogenous metabolite and is absent from human metabolome databases, it can be used as an internal standard or calibration reference for LC-MS/MS quantification of short-chain fatty acids and branched-chain carboxylic acids in biological matrices. Its unique mass (174.1256 Da) and retention time differentiate it from endogenous hexanoic acids.

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